Acetamidophenyl methoxypropionic acid Acetamidophenyl methoxypropionic acid
Brand Name: Vulcanchem
CAS No.: 1240290-49-6
VCID: VC17167264
InChI: InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Acetamidophenyl methoxypropionic acid

CAS No.: 1240290-49-6

Cat. No.: VC17167264

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Acetamidophenyl methoxypropionic acid - 1240290-49-6

Specification

CAS No. 1240290-49-6
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid
Standard InChI InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
Standard InChI Key DQUOOKMLOSPCLZ-LLVKDONJSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Acetamidophenyl methoxypropionic acid is a chiral compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. Its IUPAC name, (2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid, reflects its stereospecific configuration. The compound exists in two enantiomeric forms:

  • (R)-enantiomer (PubChem CID: 46853700)

  • (S)-enantiomer (PubChem SID: 163643216)

The (S)-enantiomer, designated N-Acetyl-GED-0507-34-LEVO, is the subject of active clinical investigation .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Registry Number1190427-41-8
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
SMILES NotationCC(=O)NC1=CC=C(C=C1)CC@HOC
InChIKeyDQUOOKMLOSPCLZ-LLVKDONJSA-N

Data sourced from PubChem .

Stereochemical Significance

The compound’s bioactivity is highly dependent on its stereochemistry. The (S)-enantiomer exhibits distinct binding affinities compared to the (R)-form, a phenomenon attributed to the spatial orientation of the methoxy group relative to the acetamidophenyl ring . This enantiomeric specificity is critical for its pharmacological activity, as evidenced by its selection for paediatric development .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound’s structure suggests plausible pathways:

  • Starting Materials: 4-Acetamidophenol and methyl methoxypropionate.

  • Coupling Reaction: Acid-catalyzed esterification or amide bond formation under anhydrous conditions.

  • Chiral Resolution: Chromatographic or enzymatic separation of enantiomers to isolate the (S)-form .

Industrial production likely employs continuous flow reactors to enhance yield and purity, though specific parameters are undisclosed .

ParameterDetail
PIP NumberEMEA-002674-PIP01-19
SponsorNogra Pharma Limited
Therapeutic IndicationPaediatric inflammatory disorders
EMA Decision Date29 December 2023

Data sourced from EMA .

Comparative Analysis with Structural Analogs

NSAID Similarities

The acetamidophenyl group parallels acetaminophen’s core structure, while the methoxypropionic acid moiety resembles ibuprofen’s carboxylate. This hybrid architecture may offer dual antipyretic and anti-inflammatory effects with reduced gastrointestinal toxicity .

Enantiomeric Selectivity

Unlike racemic NSAIDs (e.g., ibuprofen), the (S)-enantiomer’s targeted development may enhance potency and minimize off-target effects, a strategy validated by esomeprazole’s success .

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